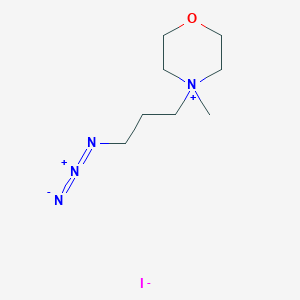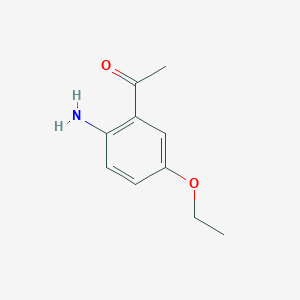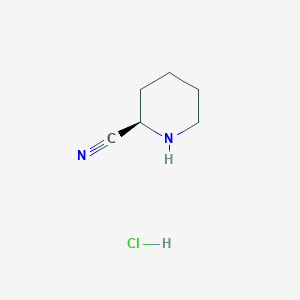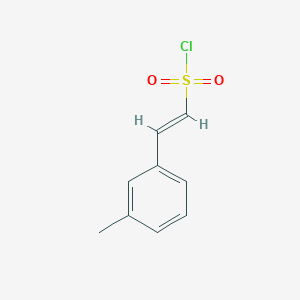
4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide: is a quaternary ammonium compound featuring an azide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide typically involves the following steps:
Starting Material: The synthesis begins with 4-methylmorpholine.
Alkylation: 4-methylmorpholine is alkylated with 3-chloropropyl iodide to form 4-(3-chloropropyl)-4-methylmorpholine.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, replacing other leaving groups.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products Formed
Reduction: 4-(3-Aminopropyl)-4-methylmorpholin-4-ium iodide.
Cycloaddition: 1,2,3-Triazole derivatives.
科学的研究の応用
4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry:
Materials Science: Utilized in the preparation of functional materials, such as polymers and dendrimers, through click chemistry
作用機序
The mechanism of action of 4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide primarily involves its azide group, which can participate in various chemical reactions:
Nucleophilic Substitution: The azide group acts as a nucleophile, attacking electrophilic centers.
Reduction: The azide group can be reduced to an amine, which can then participate in further chemical reactions.
Cycloaddition: The azide group can undergo cycloaddition reactions, forming stable triazole rings.
類似化合物との比較
Similar Compounds
3-Azidopropylamine: Similar structure but lacks the morpholine ring.
Azidomethylmorpholine: Similar structure but with an azidomethyl group instead of an azidopropyl group.
Azidopropylmethacrylate: Contains an azidopropyl group but is a methacrylate ester
Uniqueness
4-(3-Azidopropyl)-4-methylmorpholin-4-ium iodide is unique due to its combination of a quaternary ammonium group, a morpholine ring, and an azide group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C8H17IN4O |
|---|---|
分子量 |
312.15 g/mol |
IUPAC名 |
4-(3-azidopropyl)-4-methylmorpholin-4-ium;iodide |
InChI |
InChI=1S/C8H17N4O.HI/c1-12(4-2-3-10-11-9)5-7-13-8-6-12;/h2-8H2,1H3;1H/q+1;/p-1 |
InChIキー |
NDSCJGNVDLRLNN-UHFFFAOYSA-M |
正規SMILES |
C[N+]1(CCOCC1)CCCN=[N+]=[N-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3',5'-Bis(6-carboxynaphthalen-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13650978.png)


![2-Bromo-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13650990.png)





